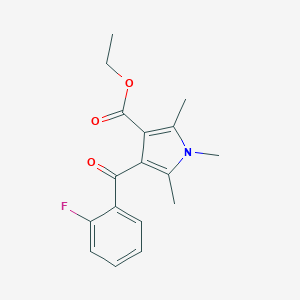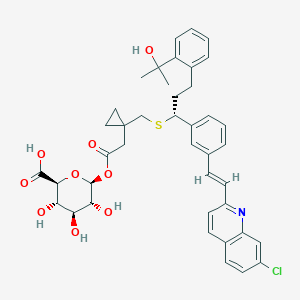
5-Aminothiophene-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminothiophene-2-thiol is a heterocyclic compound that has gained significant attention in recent years due to its diverse range of applications in scientific research. This compound is a sulfur-containing heterocycle that possesses a unique chemical structure, making it a valuable tool for researchers in various fields. In
Mécanisme D'action
The mechanism of action of 5-Aminothiophene-2-thiol is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. This compound has been shown to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and neurotransmitter regulation, respectively. Additionally, 5-Aminothiophene-2-thiol has been shown to disrupt the mitochondrial membrane potential, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-Aminothiophene-2-thiol has been shown to have various biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, 5-Aminothiophene-2-thiol has been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues. Moreover, this compound has been shown to have antimicrobial properties, which can inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Aminothiophene-2-thiol is its versatility in scientific research. This compound can be used as a building block in the synthesis of various biologically active molecules and as a ligand in the development of metal complexes for catalytic applications. Additionally, 5-Aminothiophene-2-thiol can be used in the fabrication of organic electronic devices. However, one of the limitations of this compound is its toxicity, which can limit its use in certain experiments. Moreover, 5-Aminothiophene-2-thiol is sensitive to air and moisture, which can affect its stability.
Orientations Futures
There are various future directions for the research and development of 5-Aminothiophene-2-thiol. One potential direction is the synthesis of novel biologically active molecules using 5-Aminothiophene-2-thiol as a building block. Additionally, the development of metal complexes using 5-Aminothiophene-2-thiol as a ligand for catalytic applications is an area of interest. Moreover, the fabrication of organic electronic devices using 5-Aminothiophene-2-thiol is an area that has significant potential. Furthermore, the investigation of the mechanism of action of 5-Aminothiophene-2-thiol and its biochemical and physiological effects is an area that requires further exploration.
Méthodes De Synthèse
The synthesis method of 5-Aminothiophene-2-thiol can be achieved through various chemical reactions. One of the most common methods is the reaction of 2-chloro-5-nitrothiophene with ammonia, followed by reduction with hydrogen sulfide. Another method involves the reaction of 2-chloro-5-nitrothiophene with thiourea, followed by reduction with sodium hydrosulfide. Both methods yield high purity 5-Aminothiophene-2-thiol.
Applications De Recherche Scientifique
5-Aminothiophene-2-thiol has found applications in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. This compound has been used as a building block in the synthesis of various biologically active molecules, such as antitumor agents, anti-inflammatory agents, and antibacterial agents. Additionally, 5-Aminothiophene-2-thiol has been used as a ligand in the development of metal complexes for catalytic applications. Furthermore, this compound has been used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Propriétés
Numéro CAS |
159504-43-5 |
|---|---|
Nom du produit |
5-Aminothiophene-2-thiol |
Formule moléculaire |
C4H5NS2 |
Poids moléculaire |
131.2 g/mol |
Nom IUPAC |
5-aminothiophene-2-thiol |
InChI |
InChI=1S/C4H5NS2/c5-3-1-2-4(6)7-3/h1-2,6H,5H2 |
Clé InChI |
JAILOQHMXXBWQT-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1)S)N |
SMILES canonique |
C1=C(SC(=C1)S)N |
Synonymes |
2-Thiophenethiol,5-amino-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



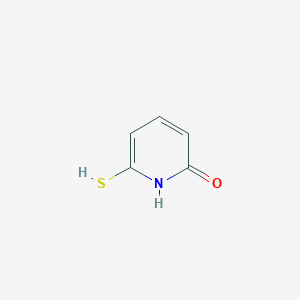
![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B65459.png)



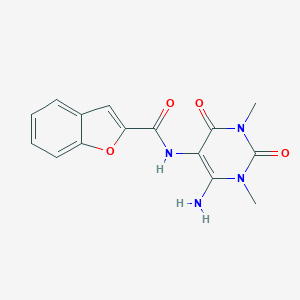
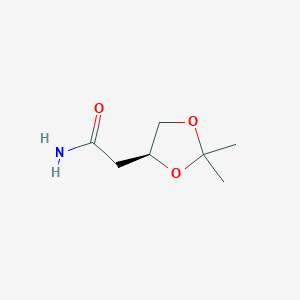

![N-[1-(1,3-Thiazol-2-yl)ethyl]formamide](/img/structure/B65472.png)
![Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium](/img/structure/B65473.png)

